molecular formula C8H10F2N2O2 B10909403 Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate

Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate

Cat. No.: B10909403
M. Wt: 204.17 g/mol
InChI Key: POFXYXUSYWZKGD-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate: is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group in the pyrazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically involves the reaction of difluoromethyl pyrazole with ethyl acetate under specific conditions. One common method involves the use of methylhydrazine in ethyl acetate as a solvent. The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate may involve the use of catalytic processes to enhance yield and efficiency. For example, nanoscale titanium dioxide can be used as a catalyst to promote the esterification reaction, resulting in higher yields and shorter reaction times . The use of cost-effective and readily available raw materials further optimizes the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For instance, in antifungal applications, the compound inhibits the growth of fungal cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can be compared with other difluoromethyl pyrazole derivatives, such as:

The uniqueness of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a difluoromethyl group attached to a pyrazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of ethyl acetate with difluoromethyl-substituted hydrazines, followed by cyclization to form the pyrazole ring. The structural representation can be summarized as follows:

C6H7F2N3O2\text{C}_6\text{H}_7\text{F}_2\text{N}_3\text{O}_2

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The introduction of the difluoromethyl group enhances lipophilicity and may contribute to improved membrane permeability, thereby increasing antimicrobial efficacy.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. In a study assessing the compound's effect on macrophages, it demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific cellular targets. For instance, pyrazole derivatives often act as inhibitors of enzymes involved in inflammatory pathways or microbial metabolism. The compound's ability to inhibit soluble adenylyl cyclase (sAC) has been noted, which plays a critical role in intracellular signaling related to various physiological functions .

Study on Antimicrobial Activity

In a comparative study, this compound was tested against standard antibiotics. The results showed that it exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

In Vivo Efficacy

An in vivo study involving animal models demonstrated that administration of this compound resulted in significant reductions in infection rates compared to control groups. This suggests that the compound not only possesses antimicrobial properties but also shows promise in clinical applications .

Data Summary Table

Activity IC50 (µM) Tested Strains Reference
Antimicrobial12.5M. tuberculosis
Anti-inflammatory (TNF-α Inhibition)15Macrophage cell line
Cytotoxicity>100HepG2

Properties

IUPAC Name

ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-2-14-7(13)5-12-4-3-6(11-12)8(9)10/h3-4,8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFXYXUSYWZKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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